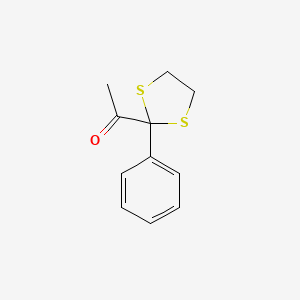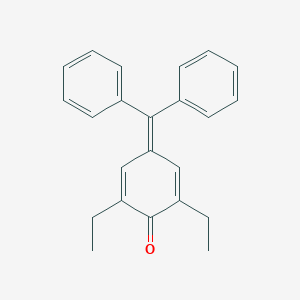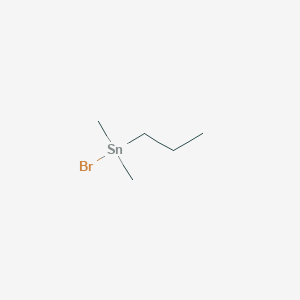
2-(But-2-en-1-yl)-4-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-2-en-1-yl)-4-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a but-2-en-1-yl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-4-chlorobenzoic acid typically involves the alkylation of 4-chlorobenzoic acid with a but-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(But-2-en-1-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated butyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-(But-2-en-1-yl)-4-chlorobenzaldehyde or this compound.
Reduction: Formation of 2-(Butyl)-4-chlorobenzoic acid.
Substitution: Formation of 2-(But-2-en-1-yl)-4-aminobenzoic acid or 2-(But-2-en-1-yl)-4-thiolbenzoic acid.
科学研究应用
2-(But-2-en-1-yl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(But-2-en-1-yl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The but-2-en-1-yl group can participate in conjugation with other molecules, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(But-2-en-1-yl)benzoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Chlorobenzoic acid: Lacks the but-2-en-1-yl group, which affects its chemical properties and applications.
2-(But-2-en-1-yl)-4-methylbenzoic acid: Substitutes the chlorine atom with a methyl group, altering its chemical behavior.
属性
CAS 编号 |
61436-78-0 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC 名称 |
2-but-2-enyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-3-4-8-7-9(12)5-6-10(8)11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14) |
InChI 键 |
TXLHBPGXTOURFD-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC1=C(C=CC(=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)



![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)

![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
